2-(4-Methyl-1,3-dioxan-2-yl)phenol

Description

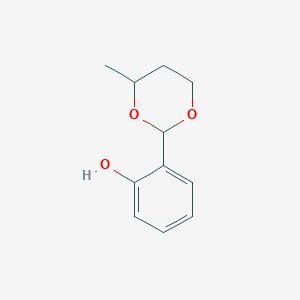

2-(4-Methyl-1,3-dioxan-2-yl)phenol (CAS 6329-01-7) is a phenolic compound featuring a 1,3-dioxane ring substituted with a methyl group at the 4-position and a phenol group at the 2-position. Its molecular formula is C₁₂H₁₆O₄, with a molecular weight of 224.25 g/mol . Key physical properties include a boiling point of 352.4°C and a logP value of 2.22, indicating moderate lipophilicity . The compound is commonly referred to as vanillin 1,3-butylene glycol acetal, highlighting its role as a stabilized derivative of vanillin used in fragrance formulations . The six-membered 1,3-dioxane ring adopts a chair conformation, influencing its stereoelectronic properties and intermolecular interactions .

Properties

CAS No. |

64866-42-8 |

|---|---|

Molecular Formula |

C11H14O3 |

Molecular Weight |

194.23 g/mol |

IUPAC Name |

2-(4-methyl-1,3-dioxan-2-yl)phenol |

InChI |

InChI=1S/C11H14O3/c1-8-6-7-13-11(14-8)9-4-2-3-5-10(9)12/h2-5,8,11-12H,6-7H2,1H3 |

InChI Key |

YMYFVMWHXPCQME-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCOC(O1)C2=CC=CC=C2O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-1,3-dioxan-2-yl)phenol can be achieved through several methods. One common approach involves the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst to form the 1,3-dioxane ring . The phenol group can then be introduced through nucleophilic aromatic substitution reactions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale acetalization reactions using continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as toluenesulfonic acid or zirconium tetrachloride can enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-1,3-dioxan-2-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Electrophiles such as halogens, nitrating agents

Major Products Formed

Oxidation: Quinones

Reduction: Hydroquinones

Substitution: Halogenated phenols, nitrophenols

Scientific Research Applications

2-(4-Methyl-1,3-dioxan-2-yl)phenol has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.

Biology: Investigated for its potential as a drug active substance due to its structural properties.

Medicine: Explored for its antioxidant and antimicrobial properties.

Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Methyl-1,3-dioxan-2-yl)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenol group can participate in hydrogen bonding and π-π interactions, while the 1,3-dioxane ring provides steric hindrance and stability . These interactions can modulate the activity of biological pathways and influence the compound’s pharmacological effects.

Comparison with Similar Compounds

Key Differences and Trends:

Ring Size and Stability: The 6-membered dioxane ring in the target compound provides greater conformational flexibility (chair vs. envelope conformations) compared to the 5-membered dioxolane analogs. This affects thermal stability and solubility .

Substituent Effects :

- Methoxy (68527-74-2) and ethoxy (68527-76-4) groups alter electronic properties and steric bulk, influencing binding to olfactory receptors .

- The methyl group on the dioxane/dioxolane ring enhances lipophilicity, impacting diffusion rates in topical formulations .

Applications :

- Vanillin acetals (e.g., 6329-01-7, 68527-74-2) are prized in perfumery for their prolonged scent release compared to free vanillin, which is prone to oxidation .

- Ethoxy-substituted analogs (e.g., 68527-76-4) may offer distinct olfactory profiles due to altered polarity .

Research Findings

- Crystal Structures: Derivatives like (E)-2-({[2-(1,3-dioxan-2-yl)phenyl]imino}methyl)phenol exhibit intramolecular N-H···O hydrogen bonds, stabilizing the Schiff base structure .

- Thermal Properties : The higher boiling point of 6329-01-7 (352.4°C) compared to dioxolane analogs suggests stronger intermolecular forces due to the larger ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.